molecular formula C26H32O8 B1263986 Deoxylimonoic acid

Deoxylimonoic acid

Cat. No.: B1263986
M. Wt: 472.5 g/mol
InChI Key: NLNLACOJSWLNHE-DYNITIQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxylimonoic acid is a limonoid aglycone predominantly found in citrus seeds and fruit tissues. As part of the triterpenoid class, it is structurally characterized by a furan ring and a modified tetracyclic scaffold, which are critical for its bioactivity . It is one of six inherently bitter limonoid aglycones identified in citrus species, alongside limonin, nomilin, obacunoic acid, ichangin, and nomilinic acid . Its structural uniqueness, including the absence of specific hydroxyl groups (indicated by the "deoxy" prefix) and the presence of a D-ring lactone, distinguishes it from other limonoids .

Properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

2-[(3R,3aR,7aS)-3a-[(1R,6S,8aR)-1-(furan-3-yl)-5,8a-dimethyl-3-oxo-4,6,7,8-tetrahydro-1H-isochromen-6-yl]-2,2-dimethyl-6-oxo-3,4,7,7a-tetrahydrofuro[3,2-c]pyran-3-yl]acetic acid

InChI

InChI=1S/C26H32O8/c1-14-16(5-7-25(4)17(14)9-22(30)33-23(25)15-6-8-31-12-15)26-13-32-21(29)11-19(26)34-24(2,3)18(26)10-20(27)28/h6,8,12,16,18-19,23H,5,7,9-11,13H2,1-4H3,(H,27,28)/t16-,18-,19-,23-,25+,26+/m0/s1

InChI Key

NLNLACOJSWLNHE-DYNITIQCSA-N

Isomeric SMILES

CC1=C2CC(=O)O[C@H]([C@@]2(CC[C@@H]1[C@@]34COC(=O)C[C@@H]3OC([C@@H]4CC(=O)O)(C)C)C)C5=COC=C5

Canonical SMILES

CC1=C2CC(=O)OC(C2(CCC1C34COC(=O)CC3OC(C4CC(=O)O)(C)C)C)C5=COC=C5

Origin of Product

United States

Comparison with Similar Compounds

Limonin

  • Structure : Contains a hydroxyl group at the C17 position and an intact A-ring.
  • Bioactivity: The most abundant limonoid aglycone; exhibits strong antineoplastic properties (e.g., inhibition of tumor cell proliferation) and is a key contributor to citrus bitterness .
  • Key Difference: The presence of a hydroxyl group enhances solubility compared to this compound, which lacks this group .

Nomilin

  • Structure : Features an acetylated side chain and an unmodified A-ring.
  • Bioactivity: Less bitter than limonin but serves as a precursor for bioactive derivatives like deacetylnomilin, which shows potent activity against estrogen receptor-positive breast cancer cells .
  • Key Difference: Structural flexibility in side-chain modifications enables diverse pharmacological effects absent in this compound .

Obacunoic Acid

  • Structure: Retains a carboxyl group on the D-ring, unlike this compound’s lactone configuration.
  • Bioactivity : Moderately bitter; primarily studied for its role in plant-insect interactions rather than direct anticancer effects .

Nomilinic Acid

  • Structure : Contains additional hydroxyl groups on the A- and D-rings.
  • Key Difference: Hydroxylation increases polarity, reducing membrane permeability compared to this compound .

This compound D-Ring Lactone

  • Structure: A lactonized derivative of this compound, forming a closed D-ring.
  • Bioactivity : Enhanced stability and altered interaction with cellular targets due to lactone formation .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights Source
This compound ~470.5 Furan, deoxy group, D-ring Antineoplastic, bitter Citrus seeds
Limonin ~470.5 Furan, C17 hydroxyl, A-ring Antineoplastic, strongly bitter Citrus pulp
Nomilin ~514.6 Acetylated side chain Precursor to anticancer derivatives Citrus seeds
Obacunoic acid ~456.4 Carboxyl group on D-ring Plant defense, moderate bitterness Citrus tissues
Nomilinic acid ~486.5 Multiple hydroxyl groups Antineoplastic, low bitterness Citrus seeds
This compound lactone ~470.5 D-ring lactone Improved stability, targeted bioactivity Synthetic derivatives

Mechanistic Insights

  • Role of Furan Ring: Shared across all limonoids, the furan ring is critical for binding to cellular receptors, particularly in anticancer activity .
  • Lactone vs. Open-Chain Structures: The D-ring lactone in this compound derivatives improves metabolic stability, making it more suitable for pharmaceutical applications than open-chain forms like obacunoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxylimonoic acid
Reactant of Route 2
Deoxylimonoic acid

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